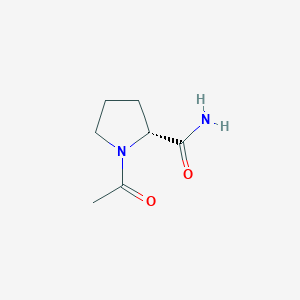

(2R)-1-acetylpyrrolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-acetylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXURPNUIYCJENH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 1 Acetylpyrrolidine 2 Carboxamide and Its Derivatives

Asymmetric Synthesis Approaches

The critical challenge in synthesizing (2R)-1-acetylpyrrolidine-2-carboxamide lies in the stereocontrolled formation of the pyrrolidine (B122466) ring with the desired (R) configuration at the C2 position. Various asymmetric strategies have been developed to achieve this, including leveraging the natural chirality of L-proline, employing organocatalysis, and developing novel stereoselective cyclization reactions.

Chiral Pool Strategies Utilizing L-Proline Derivatives

L-proline, a naturally occurring amino acid with an (S)-configuration, is a readily available and cost-effective starting material for the synthesis of a wide array of chiral pyrrolidine derivatives. nih.govresearchgate.net While the target molecule has the (R)-configuration, synthetic strategies often begin with the abundant L-proline and involve key inversion steps or utilize specific reactions that allow for the generation of the desired stereoisomer.

A common approach involves the modification of the carboxylic acid and the secondary amine of L-proline. For instance, L-proline can be N-protected and the carboxylic acid can be converted into other functional groups to facilitate further transformations. researchgate.net Although direct synthesis of the (R)-enantiomer from L-proline requires stereochemical inversion, L-proline serves as a crucial scaffold for developing and optimizing synthetic routes that can then be adapted to the D-proline enantiomer to access the desired (2R)-configured products.

Key transformations starting from N-protected proline derivatives often involve the formation of amides and subsequent modifications. unibo.itnih.gov The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions, making this a powerful and reliable strategy.

Organocatalytic Routes to Chiral Pyrrolidines

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and the construction of chiral pyrrolidines is a prominent application. benthamdirect.com Proline and its derivatives are themselves highly effective organocatalysts, often used to induce chirality in various chemical transformations. beilstein-journals.orgnih.gov

The synthesis of chiral pyrrolidines can be achieved through organocatalyzed reactions such as Michael additions and cycloadditions. benthamdirect.comrsc.org For example, the asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine-based organocatalysts, can produce intermediates that are readily converted to substituted pyrrolidines with high enantioselectivity. beilstein-journals.org While these routes may not directly yield (2R)-1-acetylpyrrolidine-2-carboxamide, they provide a versatile platform for the enantioselective synthesis of the core pyrrolidine structure, which can then be further functionalized.

The development of novel pyrrolidine-based organocatalysts is an active area of research, with a focus on tuning the catalyst structure to achieve higher efficiency and stereoselectivity for a broader range of substrates. nih.govnih.gov

Stereoselective Formation of the Pyrrolidine Core

Beyond chiral pool and organocatalytic methods, various other stereoselective strategies for the formation of the pyrrolidine core have been developed. These methods often involve the cyclization of acyclic precursors in a manner that controls the formation of the new stereocenters. mdpi.comnih.gov

One notable approach is the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which can generate densely substituted pyrrolidines with multiple stereocenters. chemistryviews.orgacs.org The stereochemical outcome of these reactions can be controlled by using chiral auxiliaries or catalysts. For instance, the use of chiral N-tert-butanesulfinylazadienes in cycloadditions with azomethine ylides has been shown to produce highly substituted proline derivatives with excellent diastereoselectivity. acs.org

Another strategy involves the catalytic hydrogenation of substituted pyrroles. This method can lead to the formation of functionalized pyrrolidines with a high degree of diastereoselectivity, creating up to four new stereocenters in a single step. researchgate.net The directing effects of existing substituents on the pyrrole (B145914) ring play a crucial role in determining the stereochemistry of the final product.

| Method | Key Features | Stereocontrol | Reference(s) |

| Chiral Pool Synthesis | Utilizes readily available L-proline or D-proline. | Inherent chirality of the starting material. | nih.govresearchgate.netresearchgate.net |

| Organocatalysis | Employs small organic molecules as catalysts. | Chiral catalyst induces enantioselectivity. | beilstein-journals.orgbenthamdirect.comnih.govrsc.org |

| [3+2] Cycloaddition | Forms the pyrrolidine ring in a single step. | Chiral auxiliaries or catalysts direct stereochemistry. | chemistryviews.orgacs.org |

| Catalytic Hydrogenation | Reduction of substituted pyrroles. | Substrate-directed diastereoselectivity. | researchgate.net |

Functional Group Transformations for Acetyl and Carboxamide Moieties

Once the chiral (2R)-pyrrolidine core is established, the final steps in the synthesis of (2R)-1-acetylpyrrolidine-2-carboxamide involve the introduction of the acetyl group at the nitrogen atom and the conversion of the carboxylic acid at the C2 position into a primary carboxamide.

N-Acylation Reactions

N-acylation is a fundamental transformation in organic chemistry used to introduce an acyl group onto a nitrogen atom. In the context of synthesizing (2R)-1-acetylpyrrolidine-2-carboxamide, this involves the acetylation of the secondary amine of the pyrrolidine ring.

This reaction is typically achieved by treating the pyrrolidine precursor with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). beilstein-journals.orgresearchgate.net The reaction conditions are generally mild, and the choice of base and solvent can be optimized to ensure high yields and prevent side reactions. For substrates with other sensitive functional groups, milder acylating agents or specific coupling reagents can be employed. Electrochemical methods for N-acylation under aqueous conditions have also been reported as a sustainable alternative. rsc.org

A practical synthesis of a related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, involves the reaction of L-proline with chloroacetyl chloride, demonstrating the direct acylation of the proline nucleus. beilstein-journals.org This methodology can be directly adapted for the introduction of the acetyl group.

Amidation and Related Carboxamide Formations

The formation of the carboxamide group at the C2 position is another crucial step. This transformation typically starts from the corresponding carboxylic acid or its activated derivative.

Standard amidation procedures involve the activation of the carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), followed by the addition of an ammonia (B1221849) source, such as ammonium (B1175870) bicarbonate or aqueous ammonia. beilstein-journals.orgnih.gov A reported synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide utilizes DCC and ammonium bicarbonate to form the amide. beilstein-journals.org

Biocatalytic approaches have also been developed for the amidation of L-proline, offering a racemization-free and environmentally friendly alternative to traditional chemical methods. rsc.orgelsevierpure.com These enzymatic methods can directly convert unprotected L-proline to L-prolinamide in organic media with high optical purity. rsc.orgelsevierpure.com

| Transformation | Reagents and Conditions | Key Considerations | Reference(s) |

| N-Acylation | Acetyl chloride or acetic anhydride, often with a base. | Protection of other functional groups may be necessary. | beilstein-journals.orgresearchgate.net |

| Amidation | Carboxylic acid, coupling agent (e.g., DCC, HBTU), ammonia source. | Avoidance of racemization at the alpha-carbon. | beilstein-journals.orgnih.gov |

| Biocatalytic Amidation | Immobilized lipase (B570770), ammonia, organic solvent. | High enantiopurity, environmentally benign. | rsc.orgelsevierpure.com |

Derivatization from Pyrrolidine-2-carboxylic Acid Precursors

The synthesis of (2R)-1-acetylpyrrolidine-2-carboxamide typically originates from its parent amino acid, (R)-pyrrolidine-2-carboxylic acid, commonly known as D-proline. The transformation involves two key modifications to the D-proline scaffold: N-acetylation of the secondary amine within the pyrrolidine ring and amidation of the carboxylic acid group. These steps can be performed sequentially, and the order of operations can be adapted based on the desired reaction conditions and intermediate stability.

One common synthetic route involves the initial N-acylation of D-proline, followed by the conversion of the resulting carboxylic acid into a carboxamide.

Step 1: N-Acetylation The secondary amine of the D-proline ring is acetylated using an acetylating agent. A standard laboratory procedure involves reacting D-proline with acetic anhydride. Alternatively, acetyl chloride can be used, often in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction yields (2R)-1-acetylpyrrolidine-2-carboxylic acid.

Step 2: Amidation The carboxylic acid functional group of the N-acetylated intermediate is then converted to a primary amide. This transformation can be achieved through several methods:

Activation and Aminolysis: The carboxylic acid is first activated to form a more reactive intermediate. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like N,N'-carbonyldiimidazole (CDI). nih.gov This activated intermediate is then treated with ammonia (or an ammonium salt) to form the desired carboxamide. A similar approach has been documented for the synthesis of related compounds, where L-proline was reacted with chloroacetyl chloride, and the resulting carboxylic acid was converted to an amide as a key step in synthesizing a pharmaceutical intermediate. beilstein-journals.org

Direct Amidation: While more challenging, direct condensation of the carboxylic acid with ammonia at high temperatures is also a theoretical possibility, though it often requires harsh conditions.

An alternative strategy would be to first convert D-proline to (R)-pyrrolidine-2-carboxamide (D-prolinamide) and subsequently perform the N-acetylation. This route may be advantageous in certain contexts to avoid potential side reactions associated with the carboxylic acid group during the acetylation step. The initial amidation of D-proline can be accomplished by first esterifying the carboxylic acid (e.g., to a methyl or ethyl ester) and then treating the ester with ammonia. Following the formation of D-prolinamide, the N-acetylation can be carried out using acetic anhydride or acetyl chloride to yield the final product.

The choice of synthetic strategy depends on factors such as the availability of reagents, desired purity, and scalability of the process. Each step requires careful optimization of reaction conditions, including solvent, temperature, and reaction time, to maximize yield and minimize the formation of impurities.

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry are increasingly integral to the design of synthetic routes for chemical compounds, aiming to reduce environmental impact and enhance safety. primescholars.com The synthesis of pyrrolidine amides like (2R)-1-acetylpyrrolidine-2-carboxamide is no exception, with significant opportunities to apply greener methodologies concerning atom economy, solvent selection, and reagent choice. ucl.ac.uk

Atom Economy and Efficiency in Pyrrolidine Amide Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are found in the product, generating no waste byproducts. wikipedia.org

The synthesis of pyrrolidine amides often involves steps with less than optimal atom economy, particularly in the amidation step. rsc.org Traditional methods for forming amide bonds typically rely on stoichiometric activating agents, which generate significant amounts of waste. ucl.ac.uk

For instance, the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or the formation of an acid chloride using thionyl chloride (SOCl₂) introduces atoms that are not part of the final product.

Acid Chloride Formation: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Amidation: R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl

In this sequence, the atoms from SOCl₂ and the excess ammonia become byproducts, leading to a lower atom economy. The table below illustrates how different synthetic choices impact theoretical atom economy in amide formation.

| Amidation Method | General Reaction | Key Reagents | Byproducts | Atom Economy | Comment |

|---|---|---|---|---|---|

| Direct Catalytic Amidation | R-COOH + NH₃ → R-CONH₂ + H₂O | Catalyst (e.g., Boronic acid) | Water | High | Most atom-economical route, but often requires high temperatures or specialized catalysts. ucl.ac.uk |

| Acid Chloride Pathway | R-COOH + SOCl₂ → R-COCl; R-COCl + 2NH₃ → R-CONH₂ | Thionyl Chloride, Ammonia | SO₂, HCl, NH₄Cl | Low | Generates significant inorganic waste. ucl.ac.uk |

| Carbodiimide (B86325) Coupling | R-COOH + NH₃ + EDC → R-CONH₂ + EDU | EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Low | The carbodiimide is converted into a urea (B33335) derivative as a stoichiometric byproduct. |

| Enzymatic Synthesis | R-COOH + NH₃ → R-CONH₂ + H₂O | Enzyme (e.g., Lipase) | Water | High | Highly specific and operates under mild conditions, representing a very green alternative. nih.gov |

To improve synthetic efficiency, research focuses on developing catalytic methods for direct amidation that avoid stoichiometric activators and only produce water as a byproduct, thus maximizing atom economy. consensus.app

Solvent and Reagent Selection for Sustainable Synthesis

The choice of solvents and reagents is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental impact. bohrium.com In peptide and amide synthesis, hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) have been traditionally used due to their excellent solvating properties. researchoutreach.orgrsc.org However, these solvents are associated with significant health and environmental concerns, leading to regulatory restrictions and a push for greener alternatives. rsc.orggyrosproteintechnologies.com

Recent research has identified several more sustainable solvents that can replace traditional ones in amide bond formation. bohrium.com These include biomass-derived solvents and other less hazardous options. bohrium.com

| Green Solvent | Abbreviation | Origin/Type | Key Advantages | References |

|---|---|---|---|---|

| 2-Methyltetrahydrofuran | 2-MeTHF | Biomass-derived | Good substitute for THF and DCM; higher boiling point and lower water miscibility. | bohrium.combiotage.com |

| Cyclopentyl methyl ether | CPME | Ene-yne | High boiling point, low peroxide formation, hydrophobic. | biotage.com |

| N-Butylpyrrolidinone | NBP | - | Biodegradable and non-toxic alternative to NMP with similar performance in peptide synthesis. | gyrosproteintechnologies.comrgdiscovery.com |

| Propylene Carbonate | PC | - | Polar aprotic solvent, biodegradable, low toxicity. Can replace DMF in some syntheses. | rsc.org |

| Dimethyl Carbonate | DMC | - | Non-toxic and biodegradable, considered a green reagent and solvent. | bohrium.com |

| γ-Valerolactone | GVL | Biomass-derived | High boiling point, biodegradable, derived from levulinic acid. | bohrium.com |

| p-Cymene | - | Biomass-derived | Derived from terpenes, used as a green reaction medium in amide synthesis. | bohrium.com |

Beyond solvents, the selection of greener reagents is crucial. The development of enzymatic methods, such as using Candida antarctica lipase B, offers a highly sustainable strategy for amide synthesis. nih.gov This approach proceeds under mild conditions, often in safer solvents, and avoids the use of hazardous reagents and the generation of toxic waste, aligning perfectly with the principles of green chemistry. nih.gov

Reactivity and Mechanistic Investigations of 2r 1 Acetylpyrrolidine 2 Carboxamide Systems

Reactivity of the Pyrrolidine (B122466) Ring

The pyrrolidine ring in (2R)-1-acetylpyrrolidine-2-carboxamide is a saturated N-heterocycle, which generally exhibits high stability. Unlike its aromatic counterpart, pyrrole (B145914), the pyrrolidine ring lacks a π-electron system and thus does not undergo electrophilic aromatic substitution. Its reactivity is primarily associated with the secondary amine character of the nitrogen atom; however, in this specific compound, the nitrogen is acylated, forming a tertiary amide. This N-acetylation significantly reduces the nucleophilicity and basicity of the ring nitrogen, making it largely unreactive under typical conditions. nih.gov

Despite its general stability, the pyrrolidine ring can be induced to react under specific and often forceful conditions. Research on related proline derivatives has demonstrated that the ring can undergo transformations such as ring-expansion and C-H functionalization. For instance, treatment of certain proline-derived α-hydroxyphosphonates with deoxyfluorinating reagents like DAST has been shown to induce ring transformations, yielding piperidine (B6355638) derivatives through the formation of an aziridinium (B1262131) intermediate. rsc.org Furthermore, modern synthetic methods have enabled the direct C(sp³)-H functionalization of saturated heterocycles, suggesting that the C-H bonds on the pyrrolidine ring, while generally inert, could be targeted for alkylation or arylation using transition-metal catalysis. organic-chemistry.org

Ring-opening reactions are also possible, though they typically require activation. The ring-opening polymerization (ROP) of proline N-carboxyanhydrides (NCAs), for example, proceeds via nucleophilic attack and cleavage of the N1-C2 bond of the activated ring system. oup.comchemrxiv.org While the starting material differs significantly from (2R)-1-acetylpyrrolidine-2-carboxamide, these studies underscore that the bonds within the pyrrolidine core can be cleaved under appropriate chemical motivation.

Chemical Transformations of the Acetyl and Carboxamide Functional Groups

The acetyl and carboxamide moieties are the primary sites of reactivity in (2R)-1-acetylpyrrolidine-2-carboxamide under non-extreme conditions. Both groups contain a planar tertiary amide functionality, with an electrophilic carbonyl carbon and nucleophilic oxygen atom.

The C-terminal carboxamide group (-CONH₂) and the N-acetyl group (-N-C(O)CH₃) are both amides, with the former being structurally analogous to a peptide bond. The cleavage of the amide bond involving the proline ring is a subject of extensive study. Due to the unique cyclic structure of proline, peptide bonds involving its nitrogen atom exhibit distinct cleavage patterns.

Enzymatic Cleavage : A class of enzymes known as post-proline cleaving enzymes (PPCEs) specifically catalyze the hydrolysis of peptide bonds at the carboxyl-terminal side of proline residues. These enzymes, which are typically serine proteases, can overcome the steric hindrance and conformational constraints imposed by the pyrrolidine ring to facilitate peptide bond cleavage.

Intramolecular Cyclization : In peptide chains, sequences containing proline can undergo intramolecular cyclization to form diketopiperazines, which involves the cleavage of a peptide bond. This reaction is driven by the nucleophilic attack of a terminal amino group onto a carbonyl carbon, leading to fragmentation. The rigid structure of proline can influence the rate of this cleavage by pre-disposing the peptide backbone into a conformation favorable for cyclization.

Mass Spectrometry Fragmentation : In the gas phase, such as during tandem mass spectrometry, peptides containing proline show a characteristic fragmentation pattern often termed the "proline effect." Cleavage of the peptide bond N-terminal to the proline residue is significantly enhanced. This is attributed to the stabilization of the resulting fragment ions due to the unique structural properties of the proline ring.

The reactivity of the acetyl and carboxamide groups follows the general principles of amide chemistry. The carbonyl carbons of both groups are electrophilic centers, while the lone pairs on the oxygen and nitrogen atoms can exhibit nucleophilic character.

Electrophilic Character : The carbonyl carbons are susceptible to attack by nucleophiles. This is most commonly observed in the hydrolysis of the amide bonds, which can be catalyzed by acid or base, to yield acetic acid and (2R)-pyrrolidine-2-carboxamide (from acetyl group cleavage) or N-acetylproline and ammonia (B1221849) (from carboxamide group cleavage). The reduction of the carboxamide group is another key reaction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxamide to a primary amine, yielding (2R)-1-acetyl-N-(aminomethyl)pyrrolidine. This transformation highlights the electrophilic nature of the carboxamide carbon.

Nucleophilic Character : The carbonyl oxygens of both the acetyl and carboxamide groups are weakly nucleophilic and are common hydrogen bond acceptors. researchgate.net Protonation of the carbonyl oxygen under acidic conditions activates the carbonyl carbon toward nucleophilic attack. While the amide nitrogen's lone pair is delocalized into the carbonyl π-system, reducing its basicity and nucleophilicity, it can still participate in reactions. For example, the amide nitrogen of a related cyclic sulfenamide (B3320178) can act as a nucleophile to attack a sulfenic acid. nih.gov However, for the acetyl and carboxamide groups, nucleophilic attack at the nitrogen is rare.

The interplay between these groups is also significant. Computational studies on N-acetyl-L-proline-N',N'-dimethylamide, a close analog, show that the lack of an N-H bond on the C-terminal amide (as is the case in the dimethylamide, but not the primary carboxamide) eliminates the possibility of certain intramolecular hydrogen bonds that stabilize specific conformations in related molecules. nih.gov Such conformational effects, governed by solvent and intramolecular forces, can modulate the accessibility and reactivity of the electrophilic and nucleophilic sites. researchgate.netnih.gov

Stereochemical Control in Chemical Reactions Involving the Chiral Center

The (2R) stereocenter at the C-2 position is the cornerstone of stereochemical control in reactions involving this molecule. This single chiral center dictates the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another in reactions that generate new stereocenters.

The rigid pyrrolidine ring transmits the stereochemical information from the C-2 center to other parts of the molecule, enabling a high degree of stereocontrol. This principle is fundamental to the use of proline and its derivatives as chiral auxiliaries and organocatalysts in asymmetric synthesis. organic-chemistry.orglibretexts.org

Enolate Alkylation : Deprotonation of the α-proton on the acetyl group could theoretically form an enolate. However, a more common strategy in related systems involves reactions at the C-2 position. For instance, the α-alkylation of proline derivatives proceeds via an enolate intermediate. The existing stereocenter at C-2 directs the incoming electrophile to the less sterically hindered face of the planar enolate, resulting in a highly diastereoselective reaction.

Aldol (B89426) and Mannich Reactions : Proline itself is a renowned organocatalyst for asymmetric aldol and Mannich reactions. libretexts.orgresearchgate.net It operates by forming a chiral enamine or iminium ion intermediate. The stereochemistry of the final product is dictated by the catalyst's (R) or (S) configuration. The pyrrolidine ring shields one face of the reactive intermediate, forcing the electrophile to approach from the opposite face. Computational studies have elucidated the transition states for these reactions, showing that steric and electronic factors, including the orientation of the carboxylic acid group and the ring pucker, are critical for achieving high enantioselectivity. researchgate.net While (2R)-1-acetylpyrrolidine-2-carboxamide itself is not a catalyst in this context, the principles of how its core structure directs stereochemistry are identical.

Cycloaddition Reactions : The pyrrolidine scaffold is often used in diastereoselective [3+2] cycloaddition reactions to synthesize more complex, highly functionalized proline derivatives. nih.govmdpi.com The facial selectivity of the cycloaddition is controlled by the substituents and the stereochemistry of the chiral proline core.

The following table summarizes representative stereoselective reactions where the proline scaffold directs the chemical outcome.

| Reaction Type | Proline Derivative Role | Key Intermediate | Stereochemical Outcome | Governing Principle |

|---|---|---|---|---|

| Aldol Reaction | Organocatalyst | Chiral Enamine | High Enantioselectivity | Facial blocking of the enamine intermediate by the pyrrolidine ring structure. researchgate.netresearchgate.net |

| Mannich Reaction | Organocatalyst | Chiral Enamine/Iminium Ion | High Diastereoselectivity and Enantioselectivity | Steric hindrance from the catalyst directs the approach of the electrophile/nucleophile. libretexts.org |

| [3+2] Cycloaddition | Substrate | Azomethine Ylide | High Diastereoselectivity | The existing C-2 stereocenter directs the approach of the dipolarophile. mdpi.com |

| Directed Lithiation | Chiral Auxiliary | Organolithium Complex | High Diastereoselectivity | The chiral group coordinates the lithium reagent, directing deprotonation to a specific ortho position. researchgate.net |

In all these cases, the predictable puckering of the five-membered ring and the fixed spatial orientation of the carboxamide group relative to the ring, as dictated by the (2R) configuration, are crucial for transmitting stereochemical information and achieving high levels of diastereoselectivity or enantioselectivity. nih.gov

Computational and Spectroscopic Analysis of 2r 1 Acetylpyrrolidine 2 Carboxamide Conformations and Interactions

Quantum Mechanical and Molecular Mechanics Studies on Conformational Preferences

The conformational landscape of (2R)-1-acetylpyrrolidine-2-carboxamide, a derivative of the amino acid proline, is of significant interest for understanding the structural preferences of peptides and proteins. Computational methods, such as quantum mechanical and molecular mechanics studies, provide valuable insights into the molecule's stable conformations and the energetic barriers between them.

The peptide bond, including the acetyl-proline linkage in (2R)-1-acetylpyrrolidine-2-carboxamide, can exist in either a cis or trans conformation. Density Functional Theory (DFT) calculations are a powerful tool for investigating the thermodynamics and kinetics of this isomerization process. nih.govnih.gov Studies on related N-acetylproline amides have shown that the trans isomer is generally more stable. rsc.orgnih.gov

The rotational barrier between the cis and trans isomers is significant, typically in the range of 54–84 kJ/mol, making the isomerization a slow process on the NMR timescale. nih.gov Theoretical calculations on N-acetyl-L-proline-N',N'-dimethylamide (Ac-Pro-NMe2), a structurally similar compound, indicate that the rotational barriers for the Ac-Pro peptide bond increase with solvent polarity. nih.gov This is attributed to the stabilization of the more polar transition state in polar solvents.

DFT calculations on β-proline oligopeptides have determined the energy barrier for the transition between Z (cis) and E (trans) isomers to be approximately 20.6 kcal·mol−1 (around 86 kJ/mol). frontiersin.org This value is in good agreement with experimental data and with calculations for other proline derivatives like acetyl-L-proline-NHMe. frontiersin.org These computational findings highlight the substantial energy required for amide bond rotation, which is a critical factor in protein folding and dynamics. nih.gov

| Compound | Method | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|

| General Peptide Bond | Not Specified | 54–84 | nih.gov |

| β-proline dimer | DFT (B3LYP/6-311+G(d,p)) | ~86 (20.6 kcal/mol) | frontiersin.org |

| acetyl-L-proline-NHMe | Not Specified | ~85 (20.4 kcal/mol) | frontiersin.org |

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry, revealing the most stable conformations (local minima) and the transition states between them. whiterose.ac.ukicm.edu.plnih.gov For molecules like (2R)-1-acetylpyrrolidine-2-carboxamide, the PES is complex due to the flexibility of the pyrrolidine (B122466) ring and the rotation around single bonds. icm.edu.plscispace.com

A key factor stabilizing specific conformations is the formation of intramolecular hydrogen bonds. In N-acetylproline amide, a hydrogen bond can form between the acetyl oxygen and an amide hydrogen, leading to a γ-turn-like structure. documentsdelivered.com This interaction is crucial for the stability of certain conformers, particularly in the gas phase or in nonpolar solvents. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses have been used to characterize these intramolecular hydrogen bonds. rsc.orgresearchgate.net These studies reveal that while such hydrogen bonds are significant in the isolated phase, they can be destabilized in solution due to competing interactions with solvent molecules. rsc.org In polar solvents, the conformational equilibrium can shift towards structures that are better solvated, even if they lack intramolecular hydrogen bonds. rsc.org The interplay of hyperconjugative, steric, and electrostatic effects ultimately governs the conformational preferences in solution. rsc.org

The puckering of the five-membered pyrrolidine ring also contributes to the conformational diversity. The ring can adopt various envelope and twisted conformations, with the Cγ-endo and Cγ-exo puckers being common in N-acylated proline derivatives. frontiersin.org Quantum mechanical calculations have shown that the Cγ-endo pucker is generally more stable. frontiersin.org

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for experimentally validating the computational models and for providing detailed information about the three-dimensional structure and conformational dynamics of molecules in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. auremn.org.br For proline-containing peptides, the cis-trans isomerization of the amide bond is often slow on the NMR timescale, resulting in two distinct sets of signals for the cis and trans isomers. researchgate.netcopernicus.org The relative populations of these isomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum. rsc.orgodinity.com

Studies on N-acetylproline have shown that the cis-trans equilibrium is sensitive to the solvent environment. odinity.com In non-polar solvents like benzene, the trans isomer is favored, likely due to the stabilization of intramolecular hydrogen bonds. odinity.com In contrast, in polar or basic solutions, the population of the cis isomer increases. odinity.com For instance, in N-acetyl-L-proline, the percentage of the cis isomer was found to be around 23% at pH 2 and increased to over 50% at pH 9. odinity.com

| Solvent/Condition | Percentage of cis Isomer | Reference |

|---|---|---|

| Benzene | 10.86% | odinity.com |

| pH 2 | 23.16% (experimental), 25.0% (literature) | odinity.com |

| pH > 9 | 56.18% (experimental), 51.8% (literature) | odinity.com |

X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the atomic coordinates and thus the exact conformation of the molecule in the crystal lattice.

In the context of drug discovery, X-ray crystallography is a crucial tool for understanding how inhibitors bind to their target enzymes. nih.govacs.org The crystal structures of pyrrolidine carboxamides complexed with enzymes like InhA from Mycobacterium tuberculosis have elucidated the binding mode and the key hydrogen bonding interactions that are responsible for the inhibitory activity. nih.govacs.org

Analysis of crystal structures also provides valuable information about intermolecular hydrogen bonding networks, which govern the packing of molecules in the crystal. mdpi.com In some pyrrole-2-carboxamide derivatives, N-H···O hydrogen bonds lead to the formation of infinite chains, which are further stabilized by other weak interactions. mdpi.com These details about solid-state conformation and interactions are complementary to the solution-state information obtained from NMR spectroscopy.

Applications in Advanced Organic Synthesis As a Chiral Building Block

Role in Asymmetric Catalysis and Induction

Asymmetric catalysis relies on the use of chiral molecules to control the stereochemical outcome of a reaction, producing one enantiomer of a product in excess over the other. The pyrrolidine (B122466) scaffold is a "privileged" structure in this field, forming the basis of numerous successful chiral ligands and organocatalysts. nih.govmdpi.com Derivatives of (2R)-1-acetylpyrrolidine-2-carboxamide are integral to this domain due to the inherent chirality of the pyrrolidine ring derived from L-proline.

The design of effective chiral catalysts often hinges on creating a well-defined, three-dimensional chiral space around a catalytic center. The pyrrolidine scaffold is exceptionally well-suited for this purpose. nih.gov Its conformational rigidity restricts the number of possible transition states in a reaction, leading to higher stereoselectivity. nih.gov

Derivatives of (2R)-1-acetylpyrrolidine-2-carboxamide, such as prolinamides, are central to the field of organocatalysis, which avoids the use of metals. mdpi.comnih.gov In these catalysts, the pyrrolidine nitrogen acts as a Lewis base, forming a nucleophilic enamine intermediate with carbonyl compounds. nih.gov The carboxamide group, or a derivative thereof, can then direct the approach of an electrophile through non-covalent interactions, such as hydrogen bonding. nih.govmdpi.com This dual activation mechanism is a key feature of many proline-based organocatalysts. nih.gov

Furthermore, the C2-position of the pyrrolidine ring is readily functionalized, allowing for the synthesis of a vast library of catalysts with fine-tuned steric and electronic properties. nih.gov For instance, attaching bulky groups to the carboxamide nitrogen can enhance enantioselectivity by creating a more sterically hindered chiral pocket. unibo.it C2-symmetrical pyrrolidines, where both the 2 and 5 positions are substituted, have also been extensively used as chiral ligands in metal-catalyzed reactions, demonstrating the scaffold's versatility. nih.govacs.orgrsc.org The defined stereochemistry and predictable coordination geometry of these ligands are crucial for achieving high levels of asymmetric induction in reactions like enantioselective additions of organozinc reagents to aldehydes. rsc.org

Derivatives of (2R)-1-acetylpyrrolidine-2-carboxamide, particularly prolinamides and their analogues, have proven to be highly effective organocatalysts for a wide range of enantioselective transformations. These reactions are fundamental in organic synthesis for creating stereogenic centers with high fidelity.

One of the most prominent applications is in the direct asymmetric aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction. mdpi.comunibo.it Prolinamide-based catalysts activate the ketone donor by forming an enamine, while the amide moiety activates the aldehyde acceptor via hydrogen bonding, facilitating a highly organized, chiral transition state. This leads to the formation of aldol products with excellent yields and stereoselectivities. unibo.it For example, prolinamides derived from bulky amines have been shown to catalyze the aldol reaction between ketones and aromatic aldehydes with high enantiomeric excess (ee). unibo.it

Beyond aldol reactions, these catalysts have been successfully applied to Michael additions, Mannich reactions, and Diels-Alder cycloadditions. acs.orgresearchgate.net In each case, the pyrrolidine-based catalyst controls the facial selectivity of the reaction, dictating the absolute stereochemistry of the newly formed chiral centers. The performance of several N-substituted pyrrolidine-2-carboxamide (B126068) derivatives in the asymmetric direct aldol reaction highlights their efficacy.

| Catalyst Derivative | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S)-N-Tritylpyrrolidine-2-carboxamide | Michael addition of nitromethane (B149229) to chalcone | 95 | - | 94 |

| N-Prolyl sulfinamide derivative | Aldol reaction of cyclohexanone (B45756) and 4-nitrobenzaldehyde | 99 | >99:1 (anti) | 99 (anti) |

| Phthalimido-prolinamide | Aldol reaction of cyclohexanone and 4-nitrobenzaldehyde | 96 | 94:6 (anti) | 97 (anti) |

| Prolinethioamide from (1S,2R)-cis-1-aminoindan-2-ol | Aldol reaction of cyclohexanone and 4-nitrobenzaldehyde | 98 | 95:5 (anti) | 99 (anti) |

Incorporation into Complex Molecular Architectures

The well-defined stereochemistry and conformational properties of the (2R)-1-acetylpyrrolidine-2-carboxamide scaffold make it an excellent building block for constructing larger, more complex molecules with specific three-dimensional shapes and biological functions.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. The pyrrolidine-2-carboxamide structure serves as an excellent scaffold for creating these mimics. nih.gov By incorporating this rigid unit into a peptide sequence, specific turns or conformations can be induced, which can be crucial for binding to a biological target. nih.gov

This approach is particularly valuable in the design of proline-rich antimicrobial peptide (PrAMP) mimics. nih.gov Researchers have synthesized various N-substituted pyrrolidine-2-carboxamides to emulate the structure of natural PrAMPs, leading to new compounds with significant antibacterial activity. nih.gov The pyrrolidine ring acts as a conformational constraint, forcing the molecule to adopt a shape that is recognized by bacterial targets. This strategy of using constrained scaffolds is a powerful method for reducing the conformational flexibility of linear peptides, which often results in a higher binding affinity for their targets due to a lower entropic penalty upon binding. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. Pyrrolidine derivatives are frequently used as chiral auxiliaries due to their robust nature, the high levels of stereocontrol they provide, and the ease with which they can often be attached and removed. nih.govscilit.com

The (2R)-1-acetylpyrrolidine-2-carboxamide framework can be employed in this context. For instance, the carboxamide can be derived from a prochiral carboxylic acid. The chiral pyrrolidine unit then blocks one face of the molecule, forcing an incoming reagent (e.g., in an enolate alkylation or a Diels-Alder reaction) to approach from the less hindered face. nih.govresearchgate.net This strategy effectively controls the formation of a new stereocenter relative to the existing chirality of the auxiliary.

The effectiveness of this approach is well-documented for related systems like Evans' oxazolidinone auxiliaries, which share the principle of using an N-acyl derivative to direct stereoselective transformations. researchgate.net The predictability of the stereochemical outcome makes chiral auxiliaries a reliable and powerful tool in the synthesis of complex molecules like natural products. researchgate.net After the desired transformation, the auxiliary can be cleaved, for example by hydrolysis or reduction, to reveal the enantiomerically enriched product and often allows for the recovery of the auxiliary for reuse. wikipedia.org

| Auxiliary Type | Reaction Type | Substrate | Diastereomeric Ratio (dr) | Reference Principle |

|---|---|---|---|---|

| C2-Symmetrical Pyrrolidine | Mannich Reaction | Enolate addition to chiral sulfinimine | High | nih.gov |

| (SAMP) (S)-1-amino-2-methoxymethylpyrrolidine | Enolate Alkylation | Hydrazone of cyclohexanone | >98% de | wikipedia.org |

| Pyrrolidine-based | Nucleophilic Addition | To N-acyliminium ions | High | scilit.com |

| C2-Symmetrical Pyrrolidine | Reductive Cleavage | Removal of auxiliary from substituted pyrrolidine | - | nih.gov |

Q & A

Q. What are the standard synthetic protocols for (2R)-1-acetylpyrrolidine-2-carboxamide, and how can its enantiomeric purity be validated?

The synthesis typically involves organocatalytic methods. For example, (S)-1-acetylpyrrolidine-2-carboxamide (a closely related enantiomer) was synthesized using alkylidinemalonitrile, trimethyl phosphite, and 12 mol% of the organocatalyst in ethanol under reflux . Enantiomeric purity is validated via chiral HPLC or polarimetry, with corroborative data from H/C NMR and high-resolution mass spectrometry (HRMS).

Q. What solvents and reaction conditions optimize the catalytic efficiency of (2R)-1-acetylpyrrolidine-2-carboxamide in alkylation reactions?

Ethanol is preferred over water due to improved yields and enantioselectivity. For instance, reactions in ethanol achieved 85% yield with 92% enantiomeric excess (ee), whereas water resulted in <50% yield and poor ee . Optimized conditions include reflux for 6–8 hours and catalyst loading of 10–15 mol% .

Q. How is (2R)-1-acetylpyrrolidine-2-carboxamide characterized structurally, and what spectroscopic markers distinguish it from its (S)-enantiomer?

Key structural markers include:

- NMR : Distinct splitting patterns for the pyrrolidine ring protons (δ 3.2–3.8 ppm) and acetyl group (δ 2.1 ppm).

- IR : Stretching vibrations for amide C=O (1650–1680 cm) and acetyl C=O (1720–1740 cm).

- X-ray crystallography : Absolute configuration confirmation via single-crystal analysis .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine core influence the bioactivity of 1-acylpyrrolidine-2-carboxamide derivatives?

Modifications at the 1-acyl group and carboxamide side chain significantly affect receptor binding. For example, replacing the acetyl group with a pentanoyl moiety in 1-pentanoyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamide enhanced AT receptor affinity by 3-fold compared to the acetyl derivative . Computational docking studies suggest hydrophobic interactions drive this improvement .

Q. What experimental strategies resolve contradictions in catalytic performance data for (2R)-1-acetylpyrrolidine-2-carboxamide across studies?

Discrepancies in yield or ee often arise from solvent polarity, temperature, or catalyst loading. A systematic approach includes:

- Design of Experiments (DoE) : Varying solvent (ethanol vs. methanol), temperature (25–80°C), and catalyst load (5–20 mol%).

- Kinetic studies : Monitoring reaction progress via P NMR to identify rate-limiting steps .

- Cross-validation : Reproducing results using standardized substrates (e.g., benzaldehyde derivatives) .

Q. How does the stereochemistry of 1-acetylpyrrolidine-2-carboxamide impact its role in asymmetric catalysis?

The (R)-configuration induces specific chiral environments in transition states. For β-phosphonomalonate synthesis, the (R)-enantiomer provided 15% higher ee than the (S)-form due to better alignment of the substrate’s electrophilic center with the catalyst’s hydrogen-bonding sites .

Methodological Recommendations

- Contradiction Analysis : Use multi-variable regression to isolate factors causing yield discrepancies (e.g., trace moisture in solvents) .

- Safety Protocols : Handle (2R)-1-acetylpyrrolidine-2-carboxamide in fume hoods with nitrile gloves, as per safety data sheets for analogous carboxamides .

- Stereochemical Purity : Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC analysis to ensure >98% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.